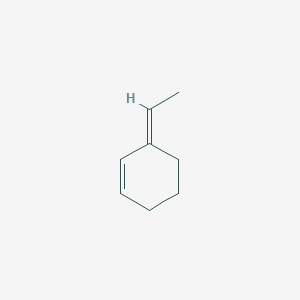
11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate, commonly known as cortisone acetate, is a synthetic glucocorticoid hormone that is widely used in medical research for its anti-inflammatory and immunosuppressive properties. It is a derivative of cortisol, the primary glucocorticoid hormone in humans.
作用机制
Cortisone acetate acts by binding to glucocorticoid receptors in cells and modulating gene expression. This leads to a reduction in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines. It also suppresses the immune system by inhibiting the activation and proliferation of immune cells.
Biochemical and Physiological Effects:
Cortisone acetate has a number of biochemical and physiological effects, including:
- Anti-inflammatory: Cortisone acetate reduces inflammation by suppressing the production of pro-inflammatory cytokines.
- Immunosuppressive: Cortisone acetate suppresses the immune system by inhibiting the activation and proliferation of immune cells.
- Metabolic effects: Cortisone acetate can cause a range of metabolic effects, including increased blood glucose levels, decreased bone density, and increased risk of infection.
实验室实验的优点和局限性
Cortisone acetate has several advantages for laboratory experiments, including its well-established mechanism of action and the availability of a range of commercially available derivatives. However, it also has limitations, such as the potential for non-specific effects and the need for careful dosing to avoid toxic effects.
未来方向
There are several potential future directions for research on cortisone acetate, including:
- Development of new derivatives with improved efficacy and reduced side effects.
- Investigation of the role of cortisone acetate in the treatment of autoimmune diseases and other inflammatory conditions.
- Exploration of the potential for cortisone acetate to modulate the gut microbiome and its effects on overall health.
- Investigation of the potential for cortisone acetate to modulate the immune response to cancer and its potential as an adjunct therapy for cancer treatment.
Conclusion:
Cortisone acetate is a synthetic glucocorticoid hormone that has a wide range of applications in scientific research. It has well-established anti-inflammatory and immunosuppressive properties and is commonly used as a model compound to study the mechanism of action and physiological effects of glucocorticoid hormones. While it has several advantages for laboratory experiments, it also has limitations and potential for toxic effects. There are several potential future directions for research on cortisone acetate, including the development of new derivatives with improved efficacy and reduced side effects and investigation of its potential in the treatment of autoimmune diseases and cancer.
合成方法
Cortisone acetate can be synthesized from cortisol through a series of chemical reactions. The first step involves the oxidation of cortisol to form 11-dehydrocortisol. This is followed by acetylation of the 21-hydroxyl group with acetic anhydride to produce cortisone acetate.
科学研究应用
Cortisone acetate has a wide range of applications in scientific research, particularly in the fields of immunology, pharmacology, and endocrinology. It is commonly used as a model compound to study the mechanism of action and physiological effects of glucocorticoid hormones.
属性
IUPAC Name |
[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEXXDVDDISNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B231706.png)






![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)


![2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B231756.png)


